![molecular formula C6H13NO2 B2482982 3-(Ethylamino)butanoic acid CAS No. 859284-78-9](/img/structure/B2482982.png)
3-(Ethylamino)butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of starting materials such as 4-(methylamino)-3-nitrobenzoic acid, leading to the successful obtainment of complex molecules characterized by various spectroscopic techniques (Liu et al., 2019). Another example includes the synthesis of diamino benzoylamido butanoic acid, showcasing the transformation of nitro acid to amino acid, demonstrating the versatility in synthetic approaches (Yuan Shi-jun).
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the geometric and electronic structure of compounds. For instance, the structure of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate was elucidated using a combination of spectroscopic methods, confirming the structural assignments and shedding light on the molecule's conformation (Farghaly & Gomha, 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate the reactivity and potential for functionalization. The transformation of 4-(1H-indol-3-yl)butanoic acid through various phases to yield novel indole-based oxadiazole scaffolds highlights the compound's versatility in participating in nucleophilic substitution reactions, which are crucial for the synthesis of potent inhibitors (Nazir et al., 2018).
Physical Properties Analysis
Understanding the physical properties of compounds similar to 3-(Ethylamino)butanoic acid, such as solubility, melting points, and crystalline structure, is essential for determining their applicability in various scientific fields. The isothermal crystallization and structural characterization of poly(ethylene-2,5-furanoate) provide insights into the material's behavior under different conditions, which can be extrapolated to understand the physical behavior of similar compounds (Stoclet et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and mechanisms of reaction, are fundamental to understanding a compound's utility in chemical synthesis and its potential applications. The study on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates demonstrates the compound's reactivity and the potential for creating a variety of biologically active molecules through different synthetic pathways (Cucek & Verček, 2008).
Scientific Research Applications
Synthesis and Inhibition Studies
- Chemical Synthesis and Biological Applications:
- Synthesis of Indole-Based Scaffolds:
- 4-(1H-indol-3-yl)butanoic acid, a compound structurally related to 3-(Ethylamino)butanoic acid, was transformed into various compounds, including ethyl 4-(1H-indol-3-yl)butanoate and 4-(1H-indol-3-yl)butanohydrazide. These molecules were evaluated for their inhibitory potential against urease enzyme, showcasing their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
- Synthesis of Sortase A Inhibitors:
- Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, a compound related to 3-(Ethylamino)butanoic acid, was identified as a novel class of sortase A inhibitors. This discovery is crucial for tackling Gram-positive pathogens, offering a new avenue for therapeutic applications (Maggio et al., 2016).
- Synthesis of Indole-Based Scaffolds:
Material Science Applications
- Polymer Science and Material Applications:
Polyamide Hydrolysis:
- A study on the hydrolysis of polyamide highlighted the role of small organic acids, including butanoic acid, in accelerating the hydrolysis process. This finding is vital for understanding and improving the stability and degradation properties of polyamide materials (Hocker et al., 2014).
Development of Zinc AP-MOCVD Precursors:
- Compounds structurally related to 3-(Ethylamino)butanoic acid, like ethyl 3-N-(isopropylamino)-2-butenoate, were synthesized and used to develop zinc precursors for the growth of ZnO via AP-MOCVD. This research is critical for advancements in material science, particularly in the field of thin film and semiconductor technology (Matthews et al., 2006).
Safety and Hazards
The safety information for 3-(Ethylamino)butanoic acid indicates that it is a compound that requires careful handling . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds such as branched-chain amino acids (bcaas) like leucine, isoleucine, and valine are known to interact with various enzymes and receptors in the body
Biochemical Pathways
For instance, branched-chain amino acids are known to be involved in various metabolic pathways, including protein synthesis and degradation, glucose metabolism, and lipid metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Ethylamino)butanoic acid . .
properties
IUPAC Name |
3-(ethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5(2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCZZABOMHICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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